Sodium Salicylate

Description

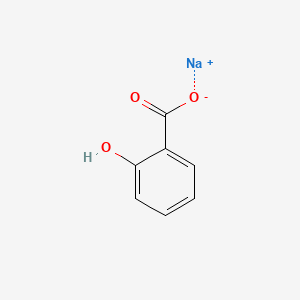

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBQHOQBGMUPJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021708 | |

| Record name | Sodium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-21-7 | |

| Record name | Sodium salicylate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIQ1H85SYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Action of Sodium Salicylate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium salicylate, a non-steroidal anti-inflammatory drug (NSAID) and the primary active metabolite of aspirin, has been a cornerstone of anti-inflammatory and analgesic therapy for over a century. While its clinical effects are well-documented, the underlying molecular mechanisms are complex and extend far beyond its traditional classification as a simple cyclooxygenase (COX) inhibitor. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on four primary pathways: Cyclooxygenase (COX) Inhibition, Nuclear Factor-kappa B (NF-κB) Signaling Inhibition, AMP-Activated Protein Kinase (AMPK) Activation, and Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to offer a comprehensive resource for the scientific community.

Cyclooxygenase (COX) Inhibition: A Competitive and Reversible Interaction

A foundational mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation. This compound's interaction with COX is distinct from that of its parent compound, aspirin. Unlike aspirin, which irreversibly acetylates and inactivates COX, this compound acts as a weak, reversible, and competitive inhibitor, primarily of COX-2.[1][2]

The inhibitory effect of this compound on COX-2 is highly dependent on the concentration of the substrate, arachidonic acid.[3][4] At low arachidonic acid concentrations, salicylate is an effective inhibitor of prostaglandin E2 (PGE2) release. However, as substrate levels rise, salicylate is easily displaced from the enzyme's active site, rendering it a very weak inhibitor.[3][4] This competitive action may explain why salicylate is a less potent inhibitor in purified enzyme assays compared to its observed efficacy in intact cells where substrate availability is more controlled.[5]

Quantitative Data: COX Inhibition

The following table summarizes the inhibitory concentrations (IC50) of this compound on COX activity under various experimental conditions.

| Parameter | Cell/Enzyme System | IC50 Value | Arachidonic Acid Conc. | Reference(s) |

| PGE2 Release Inhibition | IL-1β-induced A549 cells | 5 µg/mL | Endogenous | [3] |

| COX-2 Activity Inhibition | IL-1β-induced A549 cells | >100 µg/mL | 30 µM | [3] |

| COX-2 mRNA/Protein Inhibition | PMA-induced HFF cells | ~5 x 10⁻⁶ M (~0.8 µg/mL) | N/A | [6] |

| PGE2 Synthesis Inhibition | LPS-induced RAW 264.7 cells | >100 µM | Endogenous | [7] |

Experimental Protocol: Whole-Cell COX-2 Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on COX-2 activity in intact cells, based on methodologies described in the literature.[3][4]

-

Cell Culture and COX-2 Induction: Human A549 lung carcinoma cells are cultured to confluence in DMEM supplemented with 10% FBS. To induce COX-2 expression, the culture medium is replaced with fresh medium containing a stimulating agent, typically Interleukin-1β (IL-1β, 10 ng/mL), and incubated for 24 hours.

-

Inhibitor Treatment: After induction, the medium is removed and replaced with fresh DMEM. Various concentrations of this compound are added to the wells and incubated for 30 minutes at 37°C.

-

Substrate Addition: To initiate the COX reaction, exogenous arachidonic acid (e.g., 10 µM or 30 µM) is added to the wells, and the cells are incubated for an additional 15 minutes.

-

Sample Collection and Analysis: The supernatant (culture medium) is collected. The concentration of Prostaglandin E2 (PGE2), a primary product of COX-2, is quantified using a specific enzyme immunoassay (EIA) kit.

-

Data Analysis: The amount of PGE2 produced in the presence of the inhibitor is compared to the vehicle-treated control to calculate the percentage of inhibition and determine the IC50 value.

Workflow for COX Inhibition Assay

NF-κB Pathway Inhibition: A Central Anti-Inflammatory Hub

A major component of this compound's anti-inflammatory effect is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a master transcriptional regulator of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκBα.

Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α) or IL-1β, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes.[9] this compound intervenes in this cascade by preventing the phosphorylation and subsequent degradation of IκBα, thereby locking NF-κB in its inactive cytoplasmic state.[8][9]

Quantitative Data: NF-κB Pathway Inhibition

| Parameter | Cell/System | Effective Concentration | Effect | Reference(s) |

| NF-κB Activation Inhibition | T cells | 20-40 mM | Prevents IκBα degradation | [8] |

| Apoptosis Induction | PC12 cells | 10-20 mM | Decreased NF-κB activity | [9] |

| TNF-α-induced NF-κB Activation | Melanoma cells | Concentration-dependent | Inhibition of NF-κB reporter gene | [10] |

| COX-2 Expression Inhibition | Cardiomyocytes | Not specified | Inhibition of NF-κB activation | [11] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is the gold-standard technique to assess the DNA-binding activity of transcription factors like NF-κB. This protocol is based on general methodologies for NF-κB EMSA.[10][12]

-

Cell Treatment and Nuclear Extract Preparation: Cells (e.g., HeLa or Jurkat T cells) are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 15-30 minutes.

-

Following stimulation, cells are harvested, and nuclear proteins are isolated using a nuclear extraction kit or a hypotonic/hypertonic buffer protocol. Protein concentration is determined via a Bradford or BCA assay.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase. The labeled probe is purified from unincorporated nucleotides.

-

Binding Reaction: Nuclear extract (5-10 µg) is incubated in a binding buffer containing poly(dI-dC) (a non-specific DNA competitor) and the ³²P-labeled NF-κB probe. The reaction is typically incubated at room temperature for 20-30 minutes.

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Detection: The gel is dried and exposed to autoradiography film or a phosphorimager screen. A decrease in the intensity of the shifted band (the protein-DNA complex) in salicylate-treated samples compared to the stimulated control indicates inhibition of NF-κB DNA binding activity.

Signaling Pathway: NF-κB Inhibition by this compound

AMP-Activated Protein Kinase (AMPK) Activation: A Link to Metabolism

More recent research has unveiled a novel mechanism for salicylate: the direct activation of AMP-activated protein kinase (AMPK).[3][13] AMPK is a critical cellular energy sensor that plays a central role in regulating metabolism. It is activated during states of low energy (high AMP:ATP ratio) to switch on catabolic pathways that generate ATP while switching off anabolic, energy-consuming processes.

Salicylate activates AMPK through a dual mechanism that does not require changes in cellular nucleotide ratios.[13] It binds directly to the AMPK β1 subunit at an allosteric site, causing a conformational change that promotes activation.[13][14] Additionally, this binding inhibits the dephosphorylation of a key activating residue, Threonine-172, on the AMPK catalytic α subunit, thereby locking AMPK in a more active state.[13][14] This activation of AMPK is thought to mediate some of the metabolic benefits of salicylates, such as improved glucose homeostasis.[15]

Quantitative Data: AMPK Activation

| Parameter | Cell/System | Concentration | Effect | Reference(s) |

| AMPK Activation | HCT116 cells | 3 mM | Increased p-AMPK & p-ACC | [13] |

| AMPK Activation | Mouse keratinocytes | >1 mM | Significant increase in p-AMPK | [15] |

| Plasma Concentration (therapeutic) | Humans (high-dose aspirin/salsalate) | 1-3 mM | Concentration range for AMPK activation | [13] |

Experimental Protocol: Western Blot for AMPK Activation

The most common method to assess AMPK activation in cells is to measure the phosphorylation state of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).[13][16]

-

Cell Culture and Treatment: Cells (e.g., HCT116 colorectal cancer cells or THP-1 monocytes) are cultured under standard conditions. Cells are then treated with this compound (e.g., 1-5 mM) for various time points (e.g., 1 to 48 hours). A known AMPK activator like A-769662 can be used as a positive control.

-

Protein Lysate Preparation: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. Total protein concentration is quantified.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-40 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for:

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

Phospho-ACC (Ser79)

-

Total ACC

-

A loading control (e.g., β-actin or GAPDH).

-

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. An increase in the ratio of phosphorylated protein to total protein indicates activation of the AMPK pathway.

Signaling Pathway: Direct Activation of AMPK by this compound

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound exerts complex and often contradictory effects on the MAPK signaling network, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies. These pathways regulate a wide array of cellular processes, including proliferation, apoptosis, and stress responses.

-

p38 MAPK Activation: Uniquely, this compound treatment alone can strongly activate p38 MAPK.[6][17] This activation is functionally significant, as it has been shown to be essential for salicylate-induced apoptosis.[6] Paradoxically, this same p38 activation may contribute to salicylate's anti-inflammatory effects by playing a role in the negative regulation of TNF-α signaling that leads to NF-κB activation.[18][19]

-

JNK and ERK Inhibition: In contrast to its effect on p38, this compound inhibits the activation of JNK and ERK, particularly when these pathways are stimulated by TNF-α.[4][6] This selective interference with TNF-α-activated pathways highlights salicylate's targeted disruption of pro-inflammatory signaling cascades.[17]

Quantitative Data: MAPK Pathway Modulation

Quantitative data for MAPK modulation is often presented as fold-change in phosphorylation status rather than IC50 values.

| Parameter | Cell/System | Concentration | Effect | Reference(s) |

| p38 MAPK Activation | FS-4 fibroblasts | 20 mM | Strong activation, leading to apoptosis | [6][17] |

| JNK Inhibition | TNF-α-stimulated FS-4 cells | Not specified | Inhibition of TNF-α-induced JNK activation | [6] |

| ERK Inhibition | TNF-α-stimulated FS-4 cells | Not specified | Inhibition of TNF-α-induced ERK activation | [17] |

| ERK & p38 Inhibition | TNF-α-stimulated adipocytes | Concentration-dependent | Decrease in p-ERK and p-p38 levels | [20] |

Experimental Protocol: In Vitro p38 MAPK Kinase Assay

This protocol describes a method to directly measure the kinase activity of p38 after immunoprecipitation from salicylate-treated cells.[21]

-

Cell Transfection and Treatment: COS-1 cells are transfected with an expression plasmid for an epitope-tagged p38 MAPK (e.g., Flag-p38). After 24-48 hours, cells are serum-starved, then treated with this compound (20 mM), TNF-α (20 ng/mL), or another stimulus for 15 minutes.

-

Immunoprecipitation: Cells are lysed, and the epitope-tagged p38 MAPK is immunoprecipitated from the cell lysates using an anti-Flag antibody conjugated to protein G-agarose beads.

-

Kinase Reaction: The immunoprecipitated beads are washed extensively and then incubated in a kinase buffer (e.g., 20 mM HEPES, 20 mM MgCl₂) containing [γ-³²P]ATP and a specific p38 substrate, such as recombinant GST-ATF2 (Activating Transcription Factor 2). The reaction proceeds for 30 minutes at 30°C.

-

Analysis: The reaction is terminated by adding SDS-PAGE sample buffer. The proteins are separated by SDS-PAGE. The gel is dried, and the phosphorylated GST-ATF2 substrate is visualized by autoradiography. The intensity of the radiolabeled band corresponds to the kinase activity of p38.

Signaling Pathway: Differential MAPK Modulation by this compound

Conclusion

The mechanism of action of this compound is remarkably pleiotropic, extending well beyond simple COX inhibition. Its ability to potently inhibit the pro-inflammatory NF-κB pathway, activate the master metabolic regulator AMPK, and differentially modulate MAPK signaling pathways provides a molecular basis for its wide-ranging therapeutic and physiological effects. For researchers and drug development professionals, understanding this multifaceted pharmacology is crucial. It not only clarifies the actions of one of medicine's oldest drugs but also reveals a network of interconnected signaling hubs—NF-κB, AMPK, and p38 MAPK—that remain highly relevant targets for the development of novel therapeutics for inflammatory and metabolic diseases. This guide serves as a foundational resource for further investigation into these complex and clinically significant pathways.

References

- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. This compound inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits expression of COX-2 through suppression of ERK and subsequent NF-kappaB activation in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The ancient drug salicylate directly activates AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Salicylate induces epithelial actin reorganization via activation of the AMP-activated protein kinase and promotes wound healing and contraction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. Salicylate improves macrophage cholesterol homeostasis via activation of Ampk - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Properties of Sodium Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium salicylate, a non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of aspirin, has long been a cornerstone in the management of inflammation and pain. Its therapeutic effects are attributed to a multifaceted mechanism of action that extends beyond the well-established inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of the core anti-inflammatory properties of this compound, detailing its impact on key signaling pathways, presenting quantitative data from seminal studies, and outlining the experimental protocols used to elucidate these mechanisms. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through several key mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: While its inhibitory effect on purified COX enzymes is considered weak compared to aspirin, this compound effectively reduces the production of pro-inflammatory prostaglandins in intact cells.[1][2][3] This is partly achieved by suppressing the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[2][4] It also competes with arachidonic acid for the COX-2 active site, although this inhibition can be overcome by high concentrations of the substrate.[5]

-

Modulation of the NF-κB Signaling Pathway: A critical mechanism underlying this compound's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] this compound prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.[6]

-

Interference with Mitogen-Activated Protein Kinase (MAPK) Signaling: this compound has been shown to modulate the activity of MAPK signaling pathways, which play a crucial role in the inflammatory response. Specifically, it can inhibit the activation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) induced by inflammatory stimuli like TNF-α.[8] Interestingly, it has also been observed to activate p38 MAPK, which may contribute to some of its cellular effects, including the induction of apoptosis in certain cell types.[9]

-

Regulation of Cytokine Production: By targeting the NF-κB and MAPK pathways, this compound effectively suppresses the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[8][10] However, its effect on cytokine expression can be complex and cell-type specific.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data from various studies, providing insights into the potency and dose-dependent effects of this compound.

Table 1: Inhibition of Prostaglandin Synthesis and COX Enzymes

| Parameter | Cell/System | Stimulus | IC50 / Effect | Reference(s) |

| PGE2 Release | Human A549 cells | Interleukin-1β | ~5 µg/mL | [5][11] |

| PGE2 Synthesis | Human Foreskin Fibroblasts | Phorbol 12-myristate 13-acetate (PMA) | IC50 ≈ 5 x 10⁻⁶ M | [2] |

| COX-2 Activity | Human A549 cells | Interleukin-1β (in the presence of 30 µM arachidonic acid) | >100 µg/mL | [5][11] |

| COX-2 mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVEC) & Human Foreskin Fibroblasts (HFF) | IL-1β or PMA | ~70% reduction at 10⁻⁴ M | [2] |

| PGE2 Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | No significant inhibition up to 100 µM | [1][12] |

Table 2: Effects on Cytokine Expression

| Cytokine | Cell Type | Stimulus | This compound Concentration | % Inhibition / Effect | Reference(s) |

| TNF-α, IL-1β | RAW264.7 Macrophages | LPS | 15-20 mM | Potent suppression of gene expression | [6] |

| IL-10, IL-1Ra | RAW264.7 Macrophages | LPS | 15-20 mM | Modest effect on gene induction | [6] |

| TNF-α, IL-1β | THP-1 Monocytes | LPS | 5 mM | Increased secretion (AMPK-dependent) | [10] |

| IL-6 | THP-1 Monocytes | LPS | 5 mM | Inhibited secretion (AMPK-independent) | [10] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's anti-inflammatory properties.

In Vitro Assays

3.1.1. Cyclooxygenase (COX) Activity Assay

-

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

-

Methodology:

-

Enzyme Source: Purified recombinant human COX-1 or COX-2, or cell lysates from cells overexpressing the respective enzyme.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound or a vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

-

3.1.2. Cytokine Production Assay (ELISA)

-

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.

-

Methodology:

-

Cell Culture: Macrophages (e.g., RAW 264.7) or monocytes (e.g., THP-1) are cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) for a defined duration (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions.

-

3.1.3. Western Blot Analysis for MAPK Activation

-

Objective: To assess the effect of this compound on the phosphorylation of MAPK pathway proteins (e.g., ERK, p38, JNK).

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound and/or an inflammatory stimulus. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target MAPK proteins (e.g., anti-phospho-ERK) and total forms of the proteins.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the relative levels of phosphorylated proteins.[9]

-

3.1.4. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

-

Objective: To determine the effect of this compound on the DNA-binding activity of NF-κB.

-

Methodology:

-

Nuclear Extract Preparation: Cells are treated with this compound and/or an inflammatory stimulus. Nuclear extracts are then prepared by lysing the cells and separating the nuclear fraction from the cytoplasmic fraction.[13][14]

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow NF-κB to bind to the DNA.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and the bands are visualized by autoradiography (for radioactive probes) or other appropriate detection methods. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.

-

In Vivo Assay

3.2.1. Carrageenan-Induced Paw Edema

-

Objective: To evaluate the acute anti-inflammatory activity of this compound in an animal model.

-

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Drug Administration: Animals are pre-treated with this compound or a vehicle control, usually via oral or intraperitoneal administration.

-

Induction of Inflammation: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of the animals.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the this compound-treated group is calculated by comparing the increase in paw volume to that of the control group.[15][16]

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Cytokine Gene Expression by this compound in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kappa B by this compound and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 12. researchgate.net [researchgate.net]

- 13. imperial.ac.uk [imperial.ac.uk]

- 14. med.upenn.edu [med.upenn.edu]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Sodium Salicylate's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanisms by which sodium salicylate modulates prostaglandin synthesis. It is established that this compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. This document collates quantitative data on its inhibitory activity, details key experimental protocols for its study, and presents visual representations of the involved signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound has a long history of use for its analgesic, antipyretic, and anti-inflammatory properties.[1] Its mechanism of action is centered on the inhibition of prostaglandin synthesis.[2] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted into prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized by specific synthases to produce various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[3]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation.[1] this compound's anti-inflammatory effects are primarily attributed to its inhibition of COX-2, leading to a reduction in the production of pro-inflammatory prostaglandins.[1]

Mechanism of Action

This compound's impact on prostaglandin synthesis is multifaceted, involving both direct enzyme inhibition and regulation of enzyme expression.

Direct Inhibition of Cyclooxygenase (COX) Activity

This compound acts as a reversible, competitive inhibitor of both COX-1 and COX-2.[4] However, it is considered a weak inhibitor of COX activity in vitro, particularly when compared to other NSAIDs like aspirin and indomethacin.[5][6] The inhibitory effect of this compound is notably influenced by the concentration of the substrate, arachidonic acid. In the presence of high concentrations of arachidonic acid, the inhibitory potency of this compound is significantly reduced, which is characteristic of competitive inhibition.[5][7] This suggests that this compound competes with arachidonic acid for binding to the active site of the COX enzyme.[5]

Suppression of COX-2 Gene Expression

Beyond its direct enzymatic inhibition, this compound has been shown to suppress the induction of COX-2 at the transcriptional level.[8][9] This effect is independent of its COX inhibitory activity. Studies have indicated that therapeutic concentrations of this compound can block the mRNA and protein expression of COX-2 induced by inflammatory stimuli.[9] This suppression of COX-2 induction contributes to its anti-inflammatory effects by reducing the overall capacity for prostaglandin synthesis in inflamed tissues.[8] One of the proposed mechanisms for this transcriptional suppression involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression, including COX-2.[10]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound on prostaglandin synthesis is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, particularly the concentration of arachidonic acid.

| Target | Inhibitor | IC50 Value | Experimental Conditions | Reference |

| COX-2 | This compound | ~5 µg/mL | Interleukin 1β-induced PGE2 release in A549 cells (24 hr incubation) | [7][8] |

| COX-2 | This compound | >100 µg/mL | Acute (30 min) inhibition in A549 cells with 30 µM exogenous arachidonic acid | [5][7] |

| COX-2 | This compound | Comparable to 24 hr incubation | Acute (30 min) inhibition in A549 cells with 0, 1, or 10 µM exogenous arachidonic acid | [7] |

| COX-2 | Indomethacin | 0.27 µg/mL | Intact A549 cells with 30 µM arachidonic acid | [5] |

| COX-2 | Aspirin | 1.67 µg/mL | Intact A549 cells with 30 µM arachidonic acid | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on prostaglandin synthesis.

Measurement of Prostaglandin E2 (PGE2) Synthesis

This protocol describes the use of an Enzyme Immunoassay (EIA) to quantify PGE2 levels in cell culture supernatants.

4.1.1. Cell Culture and Treatment

-

Seed human A549 cells in 96-well plates and grow to confluence in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[11]

-

To induce COX-2 expression, treat the cells with a pro-inflammatory stimulus such as Interleukin-1β (IL-1β).[11]

-

Concurrently with the stimulus, add varying concentrations of this compound or other test compounds to the cell cultures.

-

Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere of 5% CO2.[12]

4.1.2. Sample Collection and Preparation

-

After incubation, centrifuge the plates to pellet any detached cells.

-

Carefully collect the cell culture supernatant for PGE2 analysis.

-

If necessary, dilute the supernatants in the appropriate assay buffer to bring the PGE2 concentration within the range of the standard curve.[13]

4.1.3. Prostaglandin E2 Enzyme Immunoassay (EIA)

-

Utilize a commercial competitive PGE2 EIA kit.[13][14][15][16]

-

Prepare a standard curve using the provided PGE2 standards.

-

Add standards and samples to a microplate pre-coated with an antibody.

-

Add a fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

-

Incubate the plate to allow for competitive binding of the sample/standard PGE2 and the enzyme-conjugated PGE2 to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that reacts with the enzyme to produce a measurable colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the PGE2 concentration in the samples by interpolating from the standard curve.

Western Blot Analysis of COX-2 Protein Expression

This protocol details the detection and quantification of COX-2 protein levels in cell lysates.

4.2.1. Cell Lysis and Protein Quantification

-

After treatment with the inflammatory stimulus and this compound, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.[4]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4.2.2. SDS-PAGE and Protein Transfer

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[10]

4.2.3. Immunoblotting

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.[10][17][18]

-

Wash the membrane extensively with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

4.2.4. Detection and Analysis

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using X-ray film or a digital imaging system.[4]

-

Quantify the band intensities using densitometry software. To ensure equal protein loading, normalize the COX-2 signal to that of a housekeeping protein (e.g., β-actin or GAPDH) run on the same blot.[17]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

This protocol is used to assess the DNA-binding activity of NF-κB, a key transcription factor for COX-2.

4.3.1. Nuclear Extract Preparation

-

Treat cells with the inflammatory stimulus in the presence or absence of this compound.

-

Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.

4.3.2. Probe Labeling

-

Synthesize a double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB.

-

Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or digoxigenin).

4.3.3. Binding Reaction

-

Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.[1][5][6][7]

4.3.4. Electrophoresis and Detection

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the complexes to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or an anti-digoxigenin-HRP conjugate followed by chemiluminescent detection.

-

A "shifted" band indicates the formation of an NF-κB-DNA complex. The intensity of this band corresponds to the level of active NF-κB in the nucleus.[19]

Nuclear Run-Off Assay for COX-2 Transcription

This assay directly measures the rate of transcription of the COX-2 gene.

4.4.1. Nuclei Isolation

-

Treat cells with the inflammatory stimulus and this compound.

-

Harvest the cells and isolate intact nuclei by gentle homogenization and centrifugation.[20][21][22]

4.4.2. In Vitro Transcription

-

Incubate the isolated nuclei in a reaction buffer containing ribonucleotides, including a radiolabeled nucleotide (e.g., [α-³²P]UTP).[11][23]

-

During this incubation, RNA polymerases that were actively transcribing the COX-2 gene in the intact cells will "run-off" the end of the gene, incorporating the labeled nucleotide into the nascent RNA transcripts.[11]

4.4.3. RNA Isolation and Hybridization

-

Isolate the labeled RNA from the nuclei.

-

Hybridize the labeled RNA to a membrane containing immobilized, denatured DNA probes specific for the COX-2 gene and a control gene (e.g., a housekeeping gene).

4.4.4. Detection and Quantification

-

Wash the membrane to remove non-specifically bound RNA.

-

Detect the hybridized radioactive RNA by autoradiography or phosphorimaging.

-

Quantify the signal for the COX-2 probe and normalize it to the signal from the control gene to determine the relative rate of COX-2 transcription.[21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: The Arachidonic Acid Cascade and the inhibitory action of this compound on COX enzymes.

Caption: Workflow for assessing this compound's inhibition of PGE2 synthesis in cultured cells.

Caption: Dual inhibitory mechanism of this compound on prostaglandin synthesis.

Conclusion

This compound effectively reduces prostaglandin synthesis through a dual mechanism: the direct, competitive inhibition of COX enzymes and the suppression of COX-2 gene expression. While its in vitro potency as a direct COX inhibitor is modest and dependent on substrate availability, its ability to downregulate COX-2 transcription provides a significant contribution to its overall anti-inflammatory effect. The experimental protocols and data presented in this guide offer a framework for the continued investigation of this compound and the development of novel anti-inflammatory therapeutics. A thorough understanding of these mechanisms is crucial for optimizing its clinical use and for the design of future drugs targeting the prostaglandin synthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7tmantibodies.com [7tmantibodies.com]

- 5. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Run-off transcription - Wikipedia [en.wikipedia.org]

- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 13. weldonbiotech.com [weldonbiotech.com]

- 14. Development of a method to detect and quantify prostaglandin E2 in pulpal blood from cariously exposed, vital primary molar teeth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arborassays.com [arborassays.com]

- 16. raybiotech.com [raybiotech.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Nuclear run-on analysis of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. How Does the Nuclear Run on Assay Work? [geneticistusa.com]

- 23. mybiosource.com [mybiosource.com]

Sodium Salicylate: A Comprehensive Technical Guide for Laboratory Applications

For Immediate Release

This technical guide provides an in-depth overview of the fundamental chemical and physical properties of sodium salicylate for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant chemical and biological pathways.

Core Chemical and Physical Properties

This compound (C₇H₅NaO₃) is the sodium salt of salicylic acid. It presents as a white, crystalline powder or small, colorless crystals.[1][2][3] It is known to turn pink upon prolonged exposure to light.[2][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison in a laboratory setting.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 160.10 g/mol | [4][5][6] |

| Appearance | White crystals or powder | [2][3][7] |

| Melting Point | ~200 °C (decomposes) | [7][8][9] |

| Boiling Point | Data varies, with some sources citing decomposition before boiling. One source suggests 336.3 °C at 760 mmHg, though this is atypical. | [10] |

| Density | 0.32 - 0.556 g/cm³ | [1][11] |

| Bulk Density | ~320 kg/m ³ | [1][3] |

| pH (of solution) | 5.0 - 6.5 (for a 100g/L solution in water at 20°C) | [1][3][4] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[12] | [12] |

| Crystal System | Monoclinic | [13][14] |

Table 2: Solubility Profile

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 100 g/100 mL | 20 | [1][15] |

| 111 g/100 g | 15 | [4][7] | |

| 124.6 g/100 g | 25 | [7] | |

| Ethanol (95%) | 1 g / 11 mL | Not Specified | [16] |

| Glycerol | Soluble | Not Specified | [1][2][7] |

| Ether, Chloroform, Benzene | Insoluble | Not Specified | [2][16] |

Table 3: Stability and Reactivity

| Parameter | Description | Source(s) |

| Stability | Stable under ordinary conditions.[4][15] Light-sensitive, turning pink on exposure.[2][4] | [2][4][15] |

| Incompatibilities | Strong oxidizing agents, strong acids, ferric salts, lime water, iodine, silver nitrate, lead acetate.[4] | [4] |

| Hazardous Decomposition | May produce oxides of carbon and sodium upon combustion. | [4] |

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are outlined below. These protocols are standard laboratory procedures adaptable for this compound.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature range over which the solid this compound melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if crystals are large)

Procedure:

-

Sample Preparation: If necessary, crush the this compound crystals into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to compact the powder to a height of 3-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to measure the temperature of the block.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting range.

-

Observation: For an accurate measurement, reduce the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.[4][17][18]

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the maximum amount of this compound that can dissolve in water at a specific temperature.

Apparatus:

-

Conical flasks with stoppers

-

Analytical balance

-

Constant temperature water bath or shaker

-

Filtration apparatus (e.g., syringe with a membrane filter)

-

Spatula

-

Volumetric flasks and pipettes for analysis

-

Spectrophotometer or other analytical instrument

Procedure:

-

System Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of distilled water (e.g., 50 mL). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Place the flasks in a constant temperature shaker bath (e.g., at 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered saturated solution with a known volume of solvent. Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.

-

Calculation: Calculate the solubility from the concentration of the saturated solution, expressing the result in grams of solute per 100 mL of solvent ( g/100 mL).[14][19]

Determination of pKa (Potentiometric Titration Method)

This experiment determines the acid dissociation constant (pKa) by titrating a solution of this compound (the conjugate base of a weak acid) with a strong acid.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

Analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of distilled water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Fill the burette with the standardized HCl solution.

-

Titration: Record the initial pH of the this compound solution. Begin adding the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration, reducing the increment size as the pH begins to change more rapidly, until well past the equivalence point (the point of steepest pH change).

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point volume (Veq) from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point (Veq/2). Locate this volume on the x-axis and find the corresponding pH value from the curve. This pH value is the pKa of salicylic acid.[1][5][20]

-

Visualizations: Chemical and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Synthesis of this compound

This compound can be synthesized via a simple acid-base neutralization reaction between salicylic acid and a sodium base, such as sodium bicarbonate.

Caption: Synthesis of this compound via neutralization reaction.

Inhibition of the NF-κB Signaling Pathway

This compound is known to act as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway. This pathway is crucial for the expression of genes involved in inflammation.

References

- 1. scribd.com [scribd.com]

- 2. brainly.com [brainly.com]

- 3. Inhibition of Cytokine Gene Expression by this compound in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. US3064038A - Process for preparing sodium acetylsalicylate - Google Patents [patents.google.com]

- 7. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 8. pennwest.edu [pennwest.edu]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. prepchem.com [prepchem.com]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 16. This compound inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pennwest.edu [pennwest.edu]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Preparation and Use of Sodium Salicylate for In Vitro Cell Culture

Introduction

Sodium Salicylate (NaSal), the sodium salt of salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) widely utilized in biomedical research.[1][2] In in vitro cell culture, it serves as a valuable tool for investigating various cellular processes, including inflammation, apoptosis, and signal transduction. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the synthesis of pro-inflammatory prostaglandins.[1][3] Beyond COX inhibition, this compound modulates key signaling pathways such as NF-κB, MAP kinases (MAPK), and AMP-activated protein kinase (AMPK), making it a versatile compound for studying cellular responses to inflammatory stimuli and stress.[1][4][5][6]

These application notes provide detailed protocols for the preparation and use of this compound solutions in a research setting, ensuring consistency and reproducibility for cell-based assays.

Physicochemical and Storage Data

Proper handling and storage of this compound are crucial for maintaining its stability and activity. The compound is a fine, white, odorless powder that is hygroscopic and light-sensitive.[4][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NaO₃ | [4] |

| Molecular Weight | 160.10 g/mol | [4] |

| Appearance | Fine, white crystalline powder | [7] |

| Solubility (Water) | 50 mg/mL; 1000 g/L | [4][8] |

| Solubility (DMSO) | 32 mg/mL | [9] |

| Solubility (Ethanol) | Soluble | [4] |

Table 2: Recommended Storage Conditions

| Form | Condition | Duration | Source(s) |

| Powder | 15°C to 25°C, dry, dark place | Indefinite if stored properly | [7][8] |

| Stock Solution | Aliquot and store at -20°C | Up to 6 months | [4] |

| Stock Solution | Aliquot and store at -80°C | Up to 1 year | [9] |

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution that can be diluted to various working concentrations.

Materials:

-

This compound powder (CAS No: 54-21-7)

-

Cell culture-grade water or DMSO

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Calibrated balance and weigh boat

-

Vortex mixer

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 1.601 g of this compound powder.

-

Dissolution: Transfer the powder to a 15 mL sterile conical tube. Add 10 mL of cell culture-grade water to achieve a final concentration of 1 M.

-

Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and colorless.[10]

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is critical to prevent microbial contamination of cell cultures.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as indicated in Table 2. Avoid repeated freeze-thaw cycles.[9]

Protocol 2: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the stock solution in a complete cell culture medium immediately before use.

Materials:

-

1 M this compound stock solution (from Protocol 1)

-

Complete cell culture medium appropriate for the cell line

-

Sterile conical tubes

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the 1 M this compound stock solution at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture volume. The formula for dilution is: C₁V₁ = C₂V₂

-

C₁ = Concentration of stock solution (1 M)

-

V₁ = Volume of stock solution to add (unknown)

-

C₂ = Desired final concentration (e.g., 10 mM)

-

V₂ = Final volume of culture medium

Example: To prepare 10 mL of medium with a final concentration of 10 mM this compound: V₁ = (10 mM * 10 mL) / 1000 mM = 0.1 mL = 100 µL

-

-

Preparation: In a sterile tube, add 9.9 mL of pre-warmed complete culture medium. Add 100 µL of the 1 M stock solution to the medium.

-

Mixing and Application: Mix gently by pipetting or inverting the tube. Immediately add the medicated medium to the cells.

Table 3: Examples of Working Concentrations for In Vitro Studies

| Cell Line/Type | Concentration Range | Observed Effect | Source(s) |

| Human Pancreatic Cancer Cells (BxPC3, Panc-1) | 1.2 - 1.7 mM (IC₅₀) | Inhibition of proliferation, G1 cell cycle arrest | [11] |

| Human Fibroblasts (FS-4) | 20 mM | Induction of apoptosis | [12] |

| Human Mononuclear Cells | 160 - 800 µg/mL | Reduced cell viability and proliferation | [13] |

| Human A549 Lung Carcinoma Cells | 5 µg/mL (IC₅₀) | Inhibition of prostaglandin E₂ release | [3] |

| Mouse Bone Marrow Cells | Dose-dependent | Inhibition of osteoclast formation | [14] |

| Rat Gastric Mucous Cells | 10 - 30 mM | No effect on cell viability | [15][16] |

Visualizations: Signaling Pathways and Workflows

This compound Signaling Mechanisms

This compound exerts its effects through multiple intracellular signaling pathways. A primary mechanism is the inhibition of the NF-κB pathway. It also modulates the MAPK signaling cascade, inhibiting ERK and JNK activation while promoting p38-mediated apoptosis. Furthermore, it can activate AMPK, a key cellular energy sensor that influences downstream targets like STAT3.

General Experimental Workflow

A typical in vitro experiment involves seeding cells, allowing them to adhere, treating them with this compound (often with a co-stimulant), and finally harvesting them for downstream analysis. The specific incubation times and assays will vary depending on the research question.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound properties, uses, upstream and downstream raw materials, storage methods, this compound aqueous solution-Chemwin [en.888chem.com]

- 3. This compound inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [sigmaaldrich.com]

- 5. This compound modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of aspirin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. This compound CAS 54-21-7 | 106601 [merckmillipore.com]

- 9. selleckchem.com [selleckchem.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. This compound inhibits proliferation and induces G1 cell cycle arrest in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of sodium-salicylate on the function of cultured, human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of this compound on the osteoclast-like cell formation and bone resorption in a mouse bone marrow culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Salicylate effects on a monolayer culture of gastric mucous cells from adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Salicylate effects on a monolayer culture of gastric mucous cells from adult rats. | Gut [gut.bmj.com]

Optimal Concentration of Sodium Salicylate for Treating Cultured Neurons: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of sodium salicylate for the treatment of cultured neurons. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways to facilitate experimental design and interpretation.

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID) and the primary active metabolite of aspirin, has garnered significant interest in neuroscience research for its pleiotropic effects on neuronal cells.[1][2] It is recognized for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] In the context of neuronal cultures, this compound has demonstrated both neuroprotective and, at higher concentrations, neurotoxic effects.[1][4][5] Its mechanism of action extends beyond COX inhibition to the modulation of key signaling pathways, most notably the inhibition of nuclear factor-kappa B (NF-κB) activation, a critical regulator of inflammatory and apoptotic processes.[1][3][6] Understanding the dose-dependent effects of this compound is therefore crucial for its effective application in in vitro neurological studies.

Data Presentation: Summary of this compound Concentrations and Effects

The optimal concentration of this compound is highly dependent on the specific neuronal cell type and the intended biological effect. The following table summarizes quantitative data from various studies on the effects of different concentrations of this compound on cultured neurons.

| Cell Type | Concentration | Effect | Duration of Treatment | Reference |

| Rat Primary Neuronal Cultures (Cerebellar Granule Cells) | Compatible with plasma levels during chronic anti-inflammatory therapy | Neuroprotective against glutamate-induced neurotoxicity | Not Specified | [1][2] |

| Rat Hippocampal Slices | 2 mM | Efficiently counteracted NMDA-mediated toxicity | Not Specified | [5] |

| Rat Hippocampal Slices | 3 mM | Significant neuroprotection in the CA3 region | Not Specified | [5] |

| Neonatal Mouse Dorsal Root Ganglion (DRG) Neurons | 20 µg/ml, 40 µg/ml | Significant, dose-dependent decrease in cell viability | 24 hours | [4] |

| Neonatal Mouse Dorsal Root Ganglion (DRG) Neurons | 30 µg/ml | Inhibition of protein synthesis | 24 hours | [4] |

| Rat Pheochromocytoma (PC12) Cells | 10-20 mM | Dose-dependent cell death (apoptosis) | Not Specified | [6] |

| Mouse Cochlear Inner Hair Cells | 1-5 mM | No noticeable effect on hair cell survival or morphology | 48 hours | [7] |

| Mouse Cochlear Inner Hair Cells | 10 mM | Dramatic damage to inner hair cells | 48 hours | [7] |

| Human Pancreatic Cancer Cell Lines (Panc-1) | 1.2 mM | 50% inhibition of serum-induced proliferation | Not Specified | [8] |

| Human Pancreatic Cancer Cell Lines (BxPC3) | 1.7 mM | 50% inhibition of serum-induced proliferation | Not Specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cultured neurons.

Protocol 1: Assessment of Neuroprotection against Excitotoxicity

This protocol is designed to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

-

Primary neuronal cultures (e.g., rat cerebellar granule cells or hippocampal neurons)

-

Neurobasal medium supplemented with B27 and L-glutamine

-

This compound (stock solution in sterile water or culture medium)

-

Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well culture plates

Procedure:

-

Cell Plating: Plate primary neurons in 96-well plates at a suitable density and culture for 10-12 days in vitro.

-

Pre-treatment: Five minutes prior to glutamate exposure, add this compound at various concentrations (e.g., 1 mM, 2 mM, 3 mM, 5 mM) to the culture medium. Include a vehicle control (medium without this compound).

-

Induction of Excitotoxicity: Add glutamate to the wells to a final concentration known to induce neurotoxicity in the specific cell type (e.g., 100 µM). Maintain the presence of this compound during the glutamate pulse.

-

Treatment Duration: Incubate the cells for the desired duration of glutamate exposure (e.g., 15-30 minutes).

-

Wash and Recovery: After the glutamate pulse, gently wash the cells twice with pre-warmed, glutamate-free medium. Replace with fresh culture medium containing the respective concentrations of this compound.

-

Cell Viability Assessment: Twenty-four hours after the glutamate pulse, assess cell survival using an MTT assay or other suitable viability assay according to the manufacturer's instructions.

-

Data Analysis: Express cell viability as a percentage of the control group (no glutamate, no this compound). Compare the viability of cells treated with glutamate alone to those pre-treated with this compound.

Protocol 2: Evaluation of Cytotoxicity

This protocol is used to determine the potential cytotoxic effects of this compound on cultured neurons.

Materials:

-

Neuronal cell line (e.g., PC12) or primary neurons (e.g., DRG neurons)

-

Complete culture medium

-

This compound (stock solution)

-

MTT assay kit or Sulforhodamine B (SRB) assay kit

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed the neuronal cells in 96-well plates at an appropriate density and allow them to adhere and stabilize overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM, 20 mM) for 24 to 48 hours. Include a vehicle control.

-

Cell Viability Measurement:

-

MTT Assay: At the end of the treatment period, add MTT solution to each well and incubate. Then, solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at the appropriate wavelength.

-

SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB, and then solubilize the bound dye. Measure the absorbance.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) if applicable.

Protocol 3: Assessment of NF-κB Activation

This protocol outlines the steps to investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

-

Cultured neurons

-

This compound

-

Stimulus for NF-κB activation (e.g., Glutamate, TNF-α)

-

Nuclear extraction kit

-

Electrophoretic Mobility Shift Assay (EMSA) kit with a labeled NF-κB consensus oligonucleotide probe

-

Polyacrylamide gels

-

Western blotting reagents and antibodies against p65 (total and phosphorylated) and IκBα.

Procedure:

-

Cell Treatment: Culture neurons to the desired confluency. Pre-treat with this compound for a specified time (e.g., 30-60 minutes) before adding a stimulus to activate NF-κB.

-

Nuclear Extract Preparation: Following stimulation, harvest the cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol.

-

EMSA:

-

Incubate the nuclear extracts with a radiolabeled or fluorescently labeled oligonucleotide probe containing the NF-κB binding site.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or fluorescence imaging. A decrease in the shifted band in salicylate-treated samples indicates inhibition of NF-κB DNA binding.

-

-

Western Blotting:

-

Prepare whole-cell lysates from treated and control cells.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated p65 and IκBα, followed by HRP-conjugated secondary antibodies.

-

Visualize the bands using a chemiluminescence detection system. A decrease in phosphorylated p65 and an increase in IκBα levels in salicylate-treated samples would indicate inhibition of the NF-κB pathway.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow.

Caption: NF-κB signaling pathway in glutamate-induced neurotoxicity and its inhibition by this compound.

Caption: A generalized workflow for determining the effects of this compound on cultured neurons.

Conclusion

The optimal concentration of this compound for treating cultured neurons is context-dependent, varying with the cell type and the desired outcome. For neuroprotective effects against excitotoxicity, concentrations in the low millimolar range (e.g., 2-3 mM) have been shown to be effective in certain primary neuronal cultures.[5] Conversely, higher concentrations (≥10 mM) can induce cytotoxicity and apoptosis.[6] It is imperative for researchers to perform dose-response experiments for their specific neuronal culture system to identify the appropriate concentration for their studies. The provided protocols and diagrams serve as a foundational guide for these investigations.

References

- 1. Neuroprotection by aspirin and this compound through blockade of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.uniupo.it [research.uniupo.it]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Neurotoxicity of this compound on Spinal Sensory Neurons in Culture [epain.org]

- 5. iris.uniupo.it [iris.uniupo.it]

- 6. This compound inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on Calcium Currents and Exocytosis in Cochlear Inner Hair Cells: Implications for Tinnitus Generation - PMC [pmc.ncbi.nlm.nih.gov]